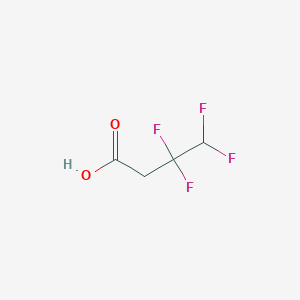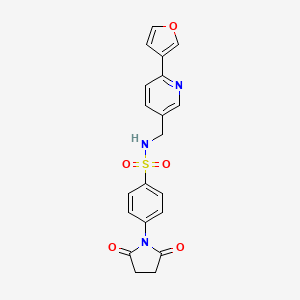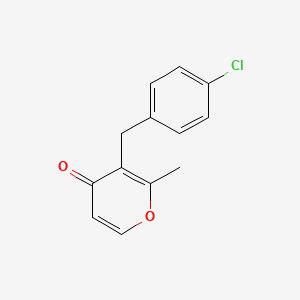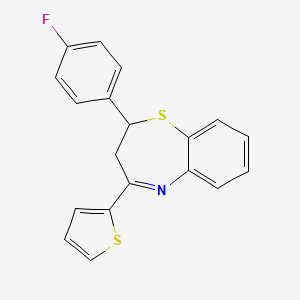![molecular formula C18H14FN5O2 B2365562 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide CAS No. 1286712-93-3](/img/structure/B2365562.png)
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C20H18FN5O2. It has a molecular weight of 379.395. The InChI key is BTHSLUNAVMSQJZ-UHFFFAOYSA-N.Scientific Research Applications
Synthesis and Chemical Properties
- The compound's synthesis and various chemical transformations have been explored extensively. For example, Fathalla et al. (2007) reported the synthesis of related triazoloquinazolinone compounds through azide and DCC coupling methods, providing insights into the chemical behavior and potential modifications of similar structures (Fathalla, Rayes, & Ali, 2007).
- El‐Hiti (1997) detailed the synthesis of l,2-dihydro-l,2,4-triazolo[3,2-b]quinazolin-9(lH)-ones, demonstrating the feasibility of obtaining various derivatives through different reaction pathways, highlighting the versatility of these compounds (El‐Hiti, 1997).
Pharmacological Potential
- Several studies have explored the pharmacological potential of triazoloquinazoline derivatives. Alagarsamy et al. (2007) synthesized a series of triazoloquinazolin-5-ones and evaluated their H1-antihistaminic activity, suggesting potential therapeutic applications in allergy treatment (Alagarsamy, Solomon, & Murugan, 2007).
- Research by Antypenko et al. (2017) on N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides showcased their antimicrobial properties against various bacterial strains, indicating their potential use in developing new antimicrobial agents (Antypenko, Kovalenko, Los, & Rebec, 2017).
Anticancer Activity
- The anticancer properties of triazoloquinazoline derivatives have also been a focal point of research. Reddy et al. (2015) investigated a series of triazoloquinazoline urea derivatives, revealing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential as anticancer agents (Reddy et al., 2015).
- Kovalenko et al. (2012) synthesized N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides and evaluated their cytotoxicity and anticancer activity, providing valuable data on structure-activity relationships in this class of compounds (Kovalenko et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is implicated in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with PCAF by binding to its active site . This interaction is facilitated by the compound’s structural fragments, which are designed for effective binding with the binding site of PCAF . The binding of the compound to PCAF can inhibit its activity, thereby affecting the transcription of genes regulated by this enzyme .
Biochemical Pathways
The inhibition of PCAF can affect various biochemical pathways. PCAF is involved in the acetylation of histones, a process that plays a key role in the regulation of gene expression. By inhibiting PCAF, the compound can potentially alter the expression of genes that are regulated by this enzyme .
Pharmacokinetics
Molecular docking and pharmacokinetic studies have been performed to evaluate the druggability of the compound .
Result of Action
The result of the compound’s action is the potential inhibition of PCAF, which can lead to changes in gene expression. This can have various molecular and cellular effects, depending on the specific genes that are affected .
properties
IUPAC Name |
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2/c1-11-2-5-13(6-3-11)21-16(25)9-24-18(26)23-10-20-15-7-4-12(19)8-14(15)17(23)22-24/h2-8,10H,9H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBIFVRCQQPNFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2365483.png)
![(2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365484.png)

![3-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2365488.png)






![N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N''-(3-pyridinylmethyl)oxamide](/img/structure/B2365497.png)

![2,6-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2365501.png)